N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
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Overview
Description
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, including compounds structurally related to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide, has demonstrated promising antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazol-3-one derivatives and screened them for antimicrobial activities, finding some compounds exhibiting good to moderate activities against various microorganisms. This suggests potential for the development of new antimicrobial agents based on 1,2,4-triazole chemistry (Bektaş et al., 2007).
EGFR Inhibitors for Anticancer Applications
Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their tautomeric properties, conformations, and mechanism behind anti-cancer properties through density functional theory and molecular docking. The study provided insights into the most stable states of these structures and their potential as anti-cancer agents by showing significant binding affinity to the EGFR binding pocket, highlighting the compound's promise in the context of anticancer drug design (Karayel, 2021).
Interaction with Dopamine Receptors
A series of studies have explored the interaction of structurally related compounds with dopamine receptors. Perrone et al. (2000) identified N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide as a high-affinity and selective ligand for the dopamine D(4) receptor, providing a basis for further investigation into the therapeutic potential of these compounds in neurological disorders. This line of research points towards the development of novel dopamine receptor ligands with potential applications in the treatment of psychiatric and neurological conditions (Perrone et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
It’s likely that it interacts with its targets through a mechanism similar to other piperidine derivatives, which generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
It’s plausible that it may influence pathways related to the function of its primary targets, such as the camp-dependent protein kinase pathway .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h2-9,14,18H,10-13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRKHHMTXHARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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